6-((Trimethylsilyl)ethynyl)-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
6-((Trimethylsilyl)ethynyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a trimethylsilyl-ethynyl group attached to the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Trimethylsilyl)ethynyl)-[1,2,4]triazolo[1,5-a]pyridine can be achieved through a microwave-mediated, catalyst-free method. This eco-friendly approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the microwave-mediated synthesis offers a scalable and efficient route that can be adapted for larger-scale production. The use of microwave irradiation significantly reduces reaction times and improves yields, making it a viable option for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-((Trimethylsilyl)ethynyl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Nucleophilic Addition: The compound can participate in nucleophilic addition reactions due to the presence of electrophilic sites on the triazole ring.
Substitution Reactions: The trimethylsilyl-ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include nucleophiles such as amines and thiols.
Substitution Reactions: Reagents such as halides and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic addition with amines can yield aminated derivatives, while substitution reactions can produce a variety of functionalized triazolopyridines .
Scientific Research Applications
6-((Trimethylsilyl)ethynyl)-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as a pharmacophore in the development of drugs targeting various biological pathways.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-((Trimethylsilyl)ethynyl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, as an inverse agonist of RORγt, the compound binds to the receptor and inhibits its activity, leading to downstream effects on gene expression and cellular function . Similarly, as an inhibitor of PHD-1, JAK1, and JAK2, the compound interferes with the activity of these enzymes, affecting various signaling pathways involved in inflammation, cell proliferation, and survival .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazolopyridines: These compounds have a similar triazole-pyridine structure but differ in the position of the nitrogen atoms in the triazole ring.
1,2,4-Triazolopyrimidines: These compounds have a pyrimidine ring fused to the triazole ring instead of a pyridine ring.
Uniqueness
6-((Trimethylsilyl)ethynyl)-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of the trimethylsilyl-ethynyl group, which imparts specific chemical properties and reactivity. This functional group enhances the compound’s stability and allows for further functionalization, making it a valuable scaffold for the development of new chemical entities .
Properties
Molecular Formula |
C11H13N3Si |
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Molecular Weight |
215.33 g/mol |
IUPAC Name |
trimethyl-[2-([1,2,4]triazolo[1,5-a]pyridin-6-yl)ethynyl]silane |
InChI |
InChI=1S/C11H13N3Si/c1-15(2,3)7-6-10-4-5-11-12-9-13-14(11)8-10/h4-5,8-9H,1-3H3 |
InChI Key |
NAZICCZUTJQRSF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CN2C(=NC=N2)C=C1 |
Origin of Product |
United States |
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